![molecular formula C22H20FN3O4 B607559 (4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone CAS No. 1630808-89-7](/img/structure/B607559.png)
(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone
Overview
Description
The compound (4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone
is a chemical with the CAS Number: 1630808-89-7 . It has a molecular weight of 409.42 and a molecular formula of C22H20FN3O4 . This compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C22H20FN3O4/c23-16-5-6-17-18 (13-16)30-19 (24-17)14-1-3-15 (4-2-14)20 (27)25-9-11-26 (12-10-25)21 (28)22 (29)7-8-22/h1-6,13,29H,7-12H2
. This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . It’s stored at temperatures between 2-8°C in a sealed, dry environment .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Characterization: The synthesis of compounds structurally similar to the requested compound often involves complex chemical reactions. For example, in one study, a related compound was synthesized and its structure was characterized using various techniques like IR, NMR, LC-MS, and X-ray diffraction. These studies provide insights into the molecular conformation and stability, which are crucial for understanding the compound's potential applications (Benaka Prasad et al., 2018).
Biological Activities and Applications
- Antimicrobial Properties: Research on similar compounds has demonstrated variable and modest antimicrobial activities. For instance, some fluorine-containing derivatives showed notable antibacterial activities against various bacterial strains (Gadakh et al., 2010). This suggests potential applications in developing new antimicrobial agents.
- Anticonvulsant Activities: Certain derivatives, particularly those involving fluorobenzo[d]isoxazol, have shown promising anticonvulsant activities. This indicates their potential use in neurological or psychiatric treatments (Malik & Khan, 2014).
Crystallography and Molecular Interactions
- Crystal Structure Analysis: Studies on compounds with similar chemical structures have detailed their crystallographic properties, providing insights into molecular interactions and conformation. For example, research on related compounds has focused on understanding the crystalline structure and intermolecular interactions, which are essential for predicting the compound's behavior in various environments (Faizi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Fatty Acid Synthase (FAS/FASN) . FAS is a multi-enzyme protein that plays a crucial role in fatty acid synthesis, a process vital for cell membrane formation and energy storage.
Mode of Action
This compound acts as an inhibitor of FAS/FASN . It binds to the active site of the enzyme, preventing it from catalyzing the synthesis of fatty acids. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 213 nM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, the compound’s efficacy could be influenced by the presence of other molecules that compete for binding to FAS.
properties
IUPAC Name |
[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWHRGOCUOKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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